molecular formula C10H16N2O2S B13047532 N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide

N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide

Cat. No.: B13047532
M. Wt: 228.31 g/mol
InChI Key: AOZHIDBAHUVTKQ-UHFFFAOYSA-N
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Description

N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide is an organic compound with a complex structure that includes an aminomethyl group, a methylphenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide typically involves the alkylation of primary amines and the reduction of nitriles and amides. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), which are powerful reducing agents . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield secondary amines, while oxidation reactions may produce sulfonic acids or other oxidized derivatives.

Scientific Research Applications

N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide involves its interaction with molecular targets and pathways within biological systems. This compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

N-[2-(aminomethyl)-6-methylphenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-8-5-4-6-9(7-11)10(8)12(2)15(3,13)14/h4-6H,7,11H2,1-3H3

InChI Key

AOZHIDBAHUVTKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CN)N(C)S(=O)(=O)C

Origin of Product

United States

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